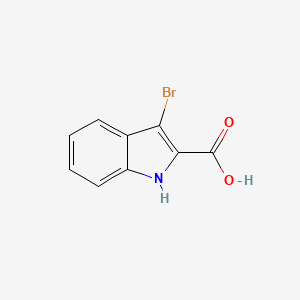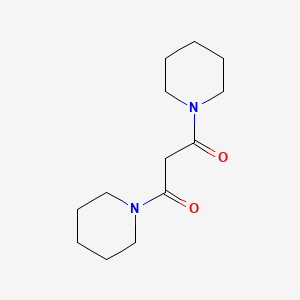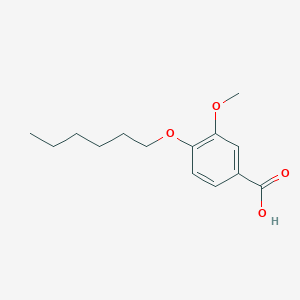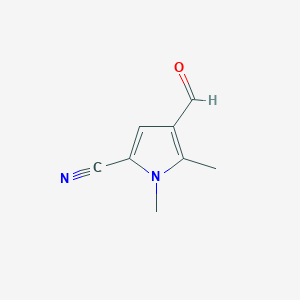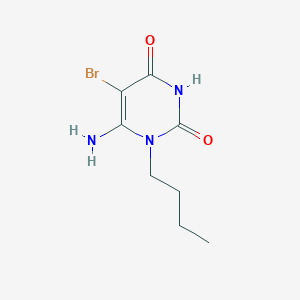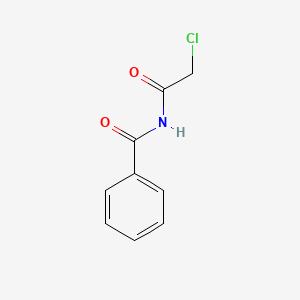
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Descripción general
Descripción
The compound “5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde” is an ether . It can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .
Synthesis Analysis
A synthetic method for “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde” has been disclosed . The method involves several steps, including reacting 2-fluoro acetophenone with a bromination reagent, cyclizing the product in a hydrogen chloride-ethyl acetate solution, and carrying out catalytic dechlorination .
Aplicaciones Científicas De Investigación
- Field : Medicinal Chemistry
- Summary : A compound similar to the one you mentioned, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), has been discovered as a Potassium-Competitive Acid Blocker (P-CAB) . This compound is used as a drug candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .
- Method : The compound was synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values .
- Results : The compound exhibited potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo. Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .
- Field : Organic Chemistry
- Summary : A chiral selective synthesis of tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate was performed using ketoreductases . This compound is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
- Method : Ketoreductases capable of performing chiral selective reduction in tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .
Application in Medicinal Chemistry
Application in Chiral Selective Synthesis
- Field : Medicinal Chemistry
- Summary : A compound similar to the one you mentioned, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (also known as Bonoprazan fumarate), has been discovered as a Potassium-Competitive Acid Blocker (P-CAB) . This compound is used as a drug candidate for the treatment of gastric and duodenal ulcers, and for pH control in the stomach during prevention and Helicobacter-Helicobacter pylori eradication .
- Method : The compound was synthesized by formylation and deprotection to produce 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde, and then by sulfonylation .
- Results : Bonoprazan fumarate is stable against acids, rapidly reaches effective concentration, and rapidly suppresses the action of gastric acid for a long time, compared to existing proton pump inhibitors .
- Field : Organic Chemistry
- Summary : A synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a compound similar to the one you mentioned, has been developed .
- Method : The synthesis involves dechlorination methods such as catalytic hydrogenation of Pd-C/H2, Pd-C/HCOOH, Pd (OAc) .
- Results : The method provides a way to synthesize 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .
Application in Acid Secretion Inhibition
Application in Organic Synthesis
- Field : Medicinal Chemistry
- Summary : A compound similar to the one you mentioned, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (also known as Bonoprazan fumarate), has been discovered as a Potassium-Competitive Acid Blocker (P-CAB) . This compound is used as a drug candidate for the treatment of gastric and duodenal ulcers, and for pH control in the stomach during prevention and Helicobacter-Helicobacter pylori eradication .
- Method : The compound was synthesized by formylation and deprotection to produce 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde, and then by sulfonylation .
- Results : Bonoprazan fumarate is stable against acids, rapidly reaches effective concentration, and rapidly suppresses the action of gastric acid for a long time, compared to existing proton pump inhibitors .
- Field : Organic Chemistry
- Summary : A synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a compound similar to the one you mentioned, has been developed .
- Method : The synthesis involves dechlorination methods such as catalytic hydrogenation of Pd-C/H2, Pd-C/HCOOH, Pd (OAc) .
- Results : The method provides a way to synthesize 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .
Application in Acid Secretion Inhibition
Application in Organic Synthesis
Safety And Hazards
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXFULJIZLNGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239329 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
108413-51-0 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol](/img/structure/B1271066.png)

